Home > Products > Screening Compounds P84872 > 1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea - 1396747-10-6

1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Catalog Number: EVT-3092594
CAS Number: 1396747-10-6
Molecular Formula: C21H22ClN7O
Molecular Weight: 423.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. [] It exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes. [] This compound is being investigated as a potential clinical candidate for the acute treatment of migraine. []
  • Compound Description: NGB 2904 is a novel dopamine D3 receptor antagonist. [] In rhesus monkey models, NGB 2904 successfully blocked quinpirole-induced yawning and demonstrated the ability to attenuate the reinforcing effects of cocaine without exhibiting cocaine-like effects itself. []

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

  • Compound Description: CJB 090 acts as a partial agonist at dopamine D3 receptors. [] Studies in rhesus monkeys show that CJB 090 attenuates the discriminative and reinforcing stimulus effects of cocaine without displaying cocaine-like effects. []
  • Compound Description: Imatinib is a widely used therapeutic agent for the treatment of leukemia. [] It functions by specifically inhibiting the activity of tyrosine kinases. []
  • Compound Description: This series of compounds was synthesized and evaluated for in vitro antimycobacterial activity. [] They were designed to adhere to Lipinski's Rule of Five for potential oral bioavailability. [] The study suggested that a 3-alkoxy side chain on the phenylcarbamoyloxy fragment and electron-rich aromatic systems within the basic compartment could enhance activity against Mycobacterium tuberculosis H37Rv. []

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

  • Compound Description: This compound was synthesized and evaluated for its binding affinity to the 5-HT6 receptor but showed poor affinity. [, ]

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a known high-affinity ligand for the 5-HT1A receptor. []
  • Relevance: While structurally distinct from 1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea, WAY-100635 serves as a reference compound due to its use in the development of bridgehead iodinated analogues as potential SPECT ligands for the 5-HT1A receptor. [] Although not directly comparable in structure, the research using WAY-100635 highlights the exploration of piperazine-containing compounds for targeting specific receptors.

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 clinical trials for the treatment of type 2 diabetes. [, ] The compound exhibits rapid absorption, good distribution, and primary metabolism via hydroxylation at the 5' position of the pyrimidine ring. [, ]

1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)

  • Compound Description: This compound demonstrated significant anti-inflammatory and analgesic activities in both in vitro and in vivo models. [] It exhibited potent nitric oxide (NO) inhibitory activity in RAW 264.7 murine macrophages, accompanied by the inhibition of iNOS protein expression and decreased gene expression of inflammatory markers. [] It also exhibited both peripheral and central analgesic effects in mice models. []

3-(2-Chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

  • Compound Description: The crystal structure of this compound has been determined and reported. []
  • Compound Description: The crystal structure of this compound has been elucidated, revealing a chair conformation for the piperazine ring. []

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

  • Compound Description: This compound's crystal structure has been determined, revealing specific spatial arrangements of its aromatic rings and a disordered terminal methyl group. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1-3). [] It shows significant antitumor activity in vivo against bladder cancer xenograft models overexpressing wild-type FGFR3, highlighting its potential as a novel anticancer agent. []

1-[4-(4-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-phenyl)-piperazin-1-yl]-propenone (XHL-31)

  • Compound Description: XHL-31 is a novel tyrosine kinase inhibitor exhibiting significant inhibitory activity against T790M and C797S mutations in vitro. [] It shows potential as a therapeutic agent for various cancers, including non-small cell lung cancer, breast cancer, pancreatic cancer, and colon cancer. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is being investigated as a potential therapeutic agent for cancers with activated RAS/RAF/MEK/ERK signaling pathways, often driven by oncogenic mutations in BRAF or RAS. []
  • Compound Description: CHMFL-EGFR-202 acts as a novel irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant L858R/T790M mutant. [] This compound exhibits potent inhibition of EGFR-driven non-small cell lung cancer (NSCLC) cell proliferation and tumor growth suppression in vivo, highlighting its potential as a drug candidate for EGFR mutant-driven NSCLC. []
  • Compound Description: This series of oxime ether-substituted aryloxypropanolamines was synthesized and evaluated for their binding affinities to 5-HT2A, 5-HT1A, and α1-adrenoceptors. [] The study aimed to explore structural modifications around the active metabolite of sarpogrelate, a 5-HT2A receptor antagonist. []

4-Cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-yl-benzamide hydrochloride

  • Compound Description: This compound exists in both crystalline and amorphous forms. [] The crystalline form, characterized by specific peaks in its powder X-ray diffraction pattern, is substantially free of hydrocarbon solvents. []

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

  • Compound Description: This compound exists in different solvate forms, including a semi-ethanol solvate. [] It is being investigated for potential use in the treatment of cardiovascular diseases. []

1-(4-((5‐chloro‐4‐((2‐(isopropylsulfonyl)phenyl)amino)pyrimidin‐2‐yl)amino)‐3‐methoxyphenyl)‐3‐(2‐(dimethylamino)ethyl)imidazolidin‐2‐one (ZX-42)

  • Compound Description: ZX-42 is a novel anaplastic lymphoma kinase (ALK) inhibitor that induces apoptosis and protective autophagy in H2228 cells, suggesting its potential as an anticancer agent. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a highly potent and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). [] It demonstrates significant anti-proliferative activity against various cancer cell lines, especially those derived from breast cancer. [] CYH33 is considered a promising drug candidate for the treatment of advanced solid tumors. []
  • Compound Description: This series of compounds, including specific examples like 4-(methoxyphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (1) and 4-(fluorophenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5- yl)methanone (2), were synthesized and characterized for their molecular and crystal structures. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

  • Compound Description: This series of novel oxazolidinone derivatives incorporates a thienopyridine ring system and has shown promising antimicrobial activity. [] Specific derivatives, like the acetyl (11a), methanesulfonamide (11c), and p-toluenesulfonamide (11e), displayed good activity against various Gram-positive bacteria. []

1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzo pyrimidin-2-yl amino)isothioureas

  • Compound Description: This series of compounds was designed with a thiosemicarbazide group at the 2-position and a 4-methylphenyl group at the 3-position of a condensed pyrimidine nucleus. [] These compounds were synthesized and evaluated for their antibacterial, antitubercular, and anti-HIV activities. []
  • Compound Description: This research describes the synthesis and structural characterization of five copper coordination complexes containing the ligand 2-bppm. []

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide (Compound 25)

  • Compound Description: Compound 25 is a potent and selective inhibitor of the IKur current, showing potential for treating atrial fibrillation. [] It demonstrated efficacy in preclinical models and possesses an acceptable pharmacokinetic profile, leading to its selection as a clinical candidate. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690 is a racemic compound that shows promising Dishevelled 1 (DVL1) binding inhibition. [] Its (S)-enantiomer specifically exhibits potent DVL1 binding inhibition and inhibits the growth of HCT116 cells with wild-type APC by inducing ROS production, suggesting its potential as a new therapeutic agent against WNT-dependent colon cancer. []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methadone (F 13640)

  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist that demonstrates both hyperalgesic and analgesic effects in rats. [, ] It effectively attenuates allodynia-like behavior in a rat model of trigeminal neuropathic pain, suggesting its potential for treating neuropathic pain. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor undergoing clinical evaluation for idiopathic pulmonary fibrosis. [] It reduces lysophosphatidic acid (LPA) levels in plasma and demonstrates efficacy in preclinical models of pulmonary fibrosis. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

  • Compound Description: This compound is a potent and selective inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinase. [, ] It is being investigated for its potential in treating angiotensin II-mediated diseases, particularly hypertension and hypertension-induced diseases. [, ]

Tartrate salt of 5-chloro-thiophene-2-carboxylic acid [(S)-2-[methyl-3-(2-oxo-pyrrolidin-1-yl)-benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxo-propryl]amide

  • Compound Description: This compound is a specific salt form of a complex organic molecule containing a piperazine ring. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide hydrochloride

  • Compound Description: This compound exists in different crystalline forms, including Form A, which is a dihydrate characterized by a specific powder X-ray diffraction pattern. []

Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl) antifungal

  • Compound Description: This benzamide derivative, with a complex structure including piperazine and triazole rings, is under investigation for its antifungal properties. []

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives

  • Compound Description: This series of hexahydroquinoline derivatives, synthesized from 5,5-disubstituted-1,3-cyclohexanedione and substituted anilines, were evaluated for their antimicrobial activity. []

Properties

CAS Number

1396747-10-6

Product Name

1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea

Molecular Formula

C21H22ClN7O

Molecular Weight

423.91

InChI

InChI=1S/C21H22ClN7O/c1-15-5-6-18(17(22)12-15)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30)

InChI Key

JGKFHTNBSIYEEE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.